1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane

Insecticidal activity Structure-activity relationship DDT analogs

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane (CAS 361-07-9) is a synthetic organofluorine compound belonging to the 1,1-diarylethane class, structurally derived from the insecticide DDT by replacement of the trichloromethyl (–CCl₃) group with a trifluoromethyl (–CF₃) moiety. This single halogen substitution fundamentally alters the compound's physicochemical profile, producing a molecule with lower lipophilicity, reduced molecular weight, and markedly different biological activity compared to its parent.

Molecular Formula C14H9Cl2F3
Molecular Weight 305.1 g/mol
CAS No. 361-07-9
Cat. No. B13425353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane
CAS361-07-9
Molecular FormulaC14H9Cl2F3
Molecular Weight305.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(F)(F)F)Cl
InChIInChI=1S/C14H9Cl2F3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H
InChIKeyFJSRPVWDOJSWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane (CAS 361-07-9): A Trifluoromethyl DDT Analog for Mechanistic and Comparative Research


1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane (CAS 361-07-9) is a synthetic organofluorine compound belonging to the 1,1-diarylethane class, structurally derived from the insecticide DDT by replacement of the trichloromethyl (–CCl₃) group with a trifluoromethyl (–CF₃) moiety [1]. This single halogen substitution fundamentally alters the compound's physicochemical profile, producing a molecule with lower lipophilicity, reduced molecular weight, and markedly different biological activity compared to its parent [1]. First synthesized and characterized by Kirkwood and Dacey in 1946 as one of three fluorine analogues of DDT, the compound has historically served as a critical negative control in structure–activity relationship (SAR) studies investigating the mechanism of DDT insecticidal action and environmental persistence [2].

Why 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane Cannot Be Interchanged with DDT or Other In-Class Analogs


Despite sharing the bis(p-chlorophenyl)ethane scaffold with DDT and other diarylethane insecticides, 1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethane exhibits a functionally divergent profile that precludes generic substitution. The –CF₃ to –CCl₃ replacement is not a conservative change: it reduces the octanol-water partition coefficient by approximately 1.2 log units, eliminates measurable insecticidal activity, and abolishes adipose tissue accumulation in mammalian models [1]. Furthermore, trifluoromethyl-substituted DDT analogs induce hepatic microsomal enzymes via a pattern distinct from that of trichloromethyl congeners, indicating that the halogen identity on the aliphatic carbon governs both toxicological processing and biological fate [2]. Any procurement or experimental design that treats this compound as a simple DDT surrogate or inactive carrier will therefore introduce fundamental errors in SAR interpretation, environmental fate modeling, or toxicological screening.

Quantitative Differentiation Evidence for 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane (CAS 361-07-9) Against Key Analogs


Insecticidal Activity: Complete Loss of Function Versus DDT and DFDT

In a direct comparative study by Kirkwood and Phillips (1946), 1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethane was found to possess 'little or no insecticidal activity,' in marked contrast to both p,p'-DDT and 1,1-bis(p-fluorophenyl)-2,2,2-trichloroethane (DFDT), the latter of which exhibited 'insecticidal activity very near that of DDT' [1]. The Drosophila melanogaster toxicity assays reported in the companion synthesis paper by Kirkwood and Dacey (1946) corroborated this inactivity, and the combined results were cited as supporting Läuger's hypothesis that lipoid affinity is mechanistically linked to insecticidal action [2]. This functional ablation makes the compound uniquely suitable as a negative control in insecticidal SAR studies where the bis(p-chlorophenyl) scaffold must be retained while eliminating confounding toxicity.

Insecticidal activity Structure-activity relationship DDT analogs

Adipose Tissue Bioaccumulation: Absent Fat Sequestration Versus DDT and DFDT

Kirkwood and Phillips (1946) demonstrated that 1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethane 'did not accumulate in the perirenal fat of rats under similar conditions,' whereas the closely related 1,1-bis(p-fluorophenyl)-2,2,2-trichloroethane (DFDT) did accumulate in perirenal fat [1]. This observation was pivotal in establishing a direct correlation between lipoid affinity and both insecticidal activity and tissue storage potential. The target compound's failure to partition into adipose tissue stands in stark contrast to DDT, which is notoriously sequestered in fatty tissues with a half-life measured in years, and to DFDT, which shares DDT's accumulation behavior despite differing aryl substitution [1]. This differential tissue distribution profile is directly relevant for studies examining the structural determinants of organochlorine pollutant bioaccumulation.

Bioaccumulation Tissue distribution Environmental persistence

Lipophilicity (LogP): ~1.2 Log Unit Reduction Versus p,p'-DDT

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane has a computed LogP of 5.69 , while the experimentally determined LogP of p,p'-DDT is 6.91 . This difference of approximately 1.22 log units corresponds to a roughly 16.6-fold lower octanol-water partition coefficient, indicating substantially reduced lipophilicity for the trifluoromethyl analog. The direction and magnitude of this difference are consistent with the known physicochemical effect of replacing –CCl₃ with –CF₃: the stronger electron-withdrawing character and smaller van der Waals volume of fluorine reduce both hydrophobic surface area and dispersive interactions with lipid phases. This LogP shift is mechanistically linked to the observed absence of adipose tissue accumulation and loss of insecticidal activity described in Evidence Items 1 and 2.

Octanol-water partition coefficient Lipophilicity QSAR

Molecular Weight and Thermal Stability: 14% MW Reduction and Higher Boiling Point Versus DDT

The replacement of –CCl₃ (total Cl atomic mass ~106.4 Da) with –CF₃ (total F atomic mass ~57.0 Da) reduces the molecular weight from 354.49 g/mol (p,p'-DDT) [1] to 305.12 g/mol for the target compound , representing a ~14% mass reduction. Concurrently, the boiling point shifts from 260°C with decomposition for DDT [1] to 313.5°C at 760 mmHg without reported decomposition for the trifluoromethyl analog , and density increases from 1.55 g/cm³ (DDT) [2] to 1.347 g/cm³ (target) . These differences reflect the fundamentally distinct intermolecular interaction profiles conferred by –CF₃ versus –CCl₃: the stronger C–F bond dissociation energy (~485 kJ/mol vs. ~327 kJ/mol for C–Cl) enhances thermal stability, while the altered polarizability affects packing density.

Molecular weight Boiling point Thermal stability Physicochemical properties

Hepatic Microsomal Enzyme Induction: Trifluoromethyl-Specific Pattern Versus Trichloromethyl Analogs

Ehrich and Carlson (1979) investigated the hepatic microsomal enzyme-inducing capacity of trifluoromethyl-substituted compounds—including trifluoromethyl derivatives of DDT—versus their trichloromethyl and non-halogenated counterparts in male rats following 5-day intraperitoneal administration [1]. The study reported that 'dihalogenation of benzene with trifluoromethyl groups, regardless of position, resulted in induction of p-nitroanisole metabolism whereas halogenation of benzene with trichloromethyl groups did not,' suggesting that the size and electron-inducing capacity of the halogenated substituent are relevant to microsomal enzyme induction potential [1]. While this study examined class-level effects rather than isolating the target compound specifically, the finding has direct implications for interpreting the toxicological processing of 1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethane: the –CF₃ group confers a distinct cytochrome P450 induction signature compared to the –CCl₃ group of DDT.

Microsomal enzyme induction Cytochrome P450 Xenobiotic metabolism

Historical Role as a Definitive Negative Control in the Elucidation of DDT Mechanism

The trifluoromethyl analog occupies a historically significant niche in insecticide pharmacology: it was the decisive negative control that enabled Kirkwood and Phillips (1946) to empirically validate Läuger's hypothesis that lipoid affinity is the primary determinant of DDT-type insecticidal action [1]. By demonstrating that 1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethane possesses the identical bis(p-chlorophenyl) scaffold as DDT yet exhibits neither insecticidal activity nor fat accumulation, the authors established that the aliphatic halogen moiety—not the diaryl framework—governs both pharmacodynamic and pharmacokinetic behavior [1]. The companion synthesis paper by Kirkwood and Dacey (1946) further showed that the toxicity pattern across the three fluorine analogs to Drosophila melanogaster aligned with lipoid affinity predictions [2]. This dual paper series remains a canonical example of definitive negative-control experimental design in SAR research.

Mechanism of action Läuger hypothesis Negative control Historical SAR

Optimal Research and Procurement Scenarios for 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane (CAS 361-07-9)


Negative Control in Insecticidal SAR Screening Libraries

As established by the Kirkwood and Phillips (1946) finding that the compound possesses 'little or no insecticidal activity' despite retaining the bis(p-chlorophenyl) scaffold of DDT , this compound is the optimal scaffold-matched negative control for insecticidal screening panels. Researchers evaluating novel DDT analogs for mosquito or housefly toxicity can use this compound to establish baseline response levels, ensuring that observed insecticidal activity in test compounds is attributable to aliphatic moiety variations rather than non-specific diarylethane effects.

Reference Standard for Lipophilicity-Driven Bioaccumulation Modeling

The compound's LogP of 5.69—approximately 1.2 units below DDT's experimental LogP of 6.91 —combined with its documented failure to accumulate in rat perirenal fat [1], makes it a valuable calibration point for computational models predicting tissue partitioning of organohalogen pollutants. Environmental chemistry laboratories can employ this compound as a low-bioaccumulation reference in model ecosystem studies to benchmark the performance of QSAR-based bioaccumulation predictions for DDT-type structures.

Mechanistic Probe in DDT-Mode-of-Action and Resistance Research

The compound's historical role in validating Läuger's lipoid affinity hypothesis establishes it as a literature-precedented mechanistic probe for studies examining voltage-sensitive sodium channel interactions, knockdown resistance (kdr) mechanisms, and neuronal sensitivity to halogenated diarylethanes. Its documented inactivity in both toxicity and tissue accumulation assays allows researchers to dissect whether observed effects in novel DDT analogs arise from target-site engagement or from pharmacokinetic partitioning.

Analytical Reference for GC-MS Differentiation of DDT Congeners in Environmental Samples

With a molecular weight of 305.12 g/mol and a boiling point of 313.5°C—substantially different from DDT (354.49 g/mol; decomposes at 260°C) —this compound can serve as a structurally analogous but chromatographically resolvable internal standard or surrogate in GC-MS methods targeting organochlorine pesticide residues. Its distinct mass spectrum (characteristic fragment ions from –CF₃ loss vs. –CCl₃ loss) provides unequivocal differentiation from DDT, DDE, and DDD in complex environmental matrices.

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